N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide is a chemical compound with a unique structure that combines a furan ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with an appropriate indole derivative. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3-acetyl-2,5-dimethylfuran reacts with an indole derivative in the presence of a base such as sodium hydroxide in ethanol . The reaction mixture is stirred at room temperature for several hours, followed by acidification and recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the indole moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
- N-((2,5-dimethylfuran-3-yl)methyl)-2-phenylbutanamide
- N-((2,5-dimethylfuran-3-yl)methyl)-4-nitrobenzenesulfonamide
Uniqueness
N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of a furan ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-6-13(11(2)22-10)9-18-17(20)16-7-12-4-5-14(21-3)8-15(12)19-16/h4-8,19H,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDRFZYGSFCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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